酒石酸锡(II)

描述

Synthesis Analysis

Stannous tartrate can be synthesized through processes that involve tin(II) salts and tartaric acid under specific conditions. The synthesis of related stannous compounds, such as stannous ferrocyanide, involves reactions that yield compounds with specific Sn:Fe ratios and cation-exchange capacities, showcasing the versatility of tin(II) in forming various chemical compounds with distinct properties (Qureshi et al., 1972). Another aspect of stannous compound synthesis is the formation of distillable stannous chelates with high solubility in organic solvents, indicating the potential for creating various stannous-based compounds including tartrates (Wakeshima & Kijima, 1972).

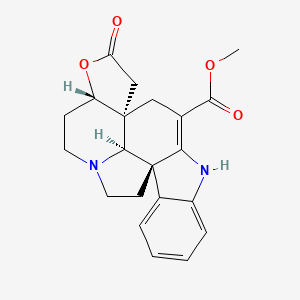

Molecular Structure Analysis

The molecular structure of stannous tartrate and related compounds is key to their chemical behavior and applications. While specific studies on stannous tartrate's molecular structure are limited, research on similar stannous compounds provides insights into their potential structure. For example, stannous ferrocyanide's structure is proposed based on pH titrations, thermogravimetry, and spectrophotometry, offering a glimpse into the complex nature of stannous compound structures (Qureshi et al., 1972).

Chemical Reactions and Properties

Stannous tartrate participates in various chemical reactions, owing to its reducing properties and ability to form complexes. For example, stannous compounds are known to mediate single-strand breaks in DNA through reactive oxygen species formation, indicating the reactivity of stannous ions in biological and chemical systems (Dantas et al., 1999). Furthermore, stannous tartrate's use as a reducing agent in labeling platelets with 99mTc showcases its chemical properties in facilitating specific reactions in medical diagnostics (Run-lin, 2012).

Physical Properties Analysis

The physical properties of stannous tartrate, such as solubility, stability, and reactivity, are influenced by its molecular structure and the nature of its constituents. While specific data on stannous tartrate are sparse, related studies on stannous compounds like stannous oxalate and stannous ferrocyanide provide insights into the physical characteristics that stannous tartrate might exhibit, including stability in various solvents and conditions, and morphological features relevant to its applications in catalysis and materials science (Ren et al., 2007).

Chemical Properties Analysis

The chemical properties of stannous tartrate, such as its reductive capacity, affinity for metal ions, and role in catalysis, are central to its applications in chemical syntheses and processes. The reactivity of stannous ions with oxygen species and their ability to induce DNA strand breaks highlight the potent chemical activity of stannous compounds, which is likely shared by stannous tartrate (Dantas et al., 1999). Additionally, the use of stannous compounds in creating ion exchangers and facilitating metal separations underscores their versatile chemical properties, which are relevant to understanding stannous tartrate's behavior in various chemical contexts (Qureshi et al., 1972).

科学研究应用

锂离子电池的纳米材料

酒石酸锡(II) 由于其高理论容量,已被探索作为锂离子电池的潜在负极材料。 该化合物能够与碳材料形成复合材料,解决了循环过程中导电性差和体积变化大的问题 .

放射性药物合成

酒石酸亚锡在放射性药物合成中发挥作用。 它用作制备锝-99m标记化合物的还原剂,这些化合物在核医学中对于成像和诊断至关重要 .

生物塑料生产

研究表明,酒石酸锡(II) 可以参与生物塑料的开发。 这些生物塑料有可能从水中吸收磷酸盐,然后可以将其用作肥料,促进环境可持续性 .

纺织品染色和印花

酒石酸亚锡用于纺织行业,用于染色和印花工艺。 其化学性质有助于染料固定在织物上,提高颜色质量和耐久性 .

纳米材料的合成

该化合物参与了各种纳米材料的合成,特别是硫化锡(II)/碳复合材料。 这些材料对于高性能储能系统至关重要 .

化学合成和材料科学

在化学合成和材料科学领域,酒石酸锡(II) 因其反应性和形成配合物的能力而被使用。 它是合成复杂的有机和无机材料的宝贵试剂 .

安全和危害

未来方向

作用机制

Target of Action

Tin(II) tartrate, also known as Stannous tartrate, is a chemical compound with the formula SnC4H4O6 The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that tin(ii) can form stable bonds yielding coordination complexes with transition metal fragments . This suggests that Tin(II) tartrate may interact with its targets through the formation of such complexes, leading to changes in the target’s function or structure.

Biochemical Pathways

Some research suggests that tin(ii) complexes can have anti-inflammatory properties

Result of Action

Some research suggests that tin(ii) compounds can have cytotoxic properties

Action Environment

The action of Tin(II) tartrate can be influenced by various environmental factors. For instance, the slightly acidic electrolyte used in the electrodeposition of Tin(II) tartrate contains only two components: Tin(II) chloride and tri-ammonium citrate. This environment is easy to control and the electrodeposition can be done at room temperature . .

属性

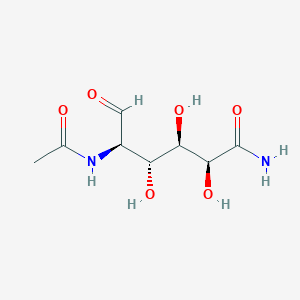

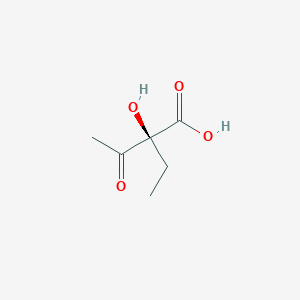

IUPAC Name |

2,3-dihydroxybutanedioate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTDAZMTQFUZHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Avocado Research MSDS] | |

| Record name | Stannous tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

815-85-0 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Stannous tartrate acts as a reducing agent. It reduces the oxidation state of 99mTc-pertechnetate, allowing it to bind to the target molecule, often a peptide or antibody. This binding forms a stable complex that can be used for imaging or therapeutic purposes. [, , , , , , ]

ANone: Stannous tartrate has the molecular formula C4H4O6Sn and a molecular weight of 266.77 g/mol. [Not explicitly mentioned in the provided abstracts, but can be deduced from the chemical name and basic chemistry knowledge.]

ANone: While the provided abstracts don't delve into specific spectroscopic data, techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy can be employed to elucidate the structural features of stannous tartrate. [Not directly addressed in the provided abstracts.]

ANone: Stannous tartrate's stability in solution is crucial for its effectiveness as a reducing agent. Studies indicate that the addition of stabilizing agents like ascorbic acid can enhance its stability over time, especially in the presence of oxygen. [] This stability is paramount for ensuring the reproducibility and reliability of labeling procedures, particularly in radiopharmaceutical preparations. []

ANone: Beyond its prominent role in radiolabeling, the catalytic properties of stannous tartrate are not extensively explored in the provided research. Further investigations are needed to determine its potential catalytic applications in other chemical reactions. [Not directly addressed in the provided abstracts.]

ANone: The impact of structural alterations to the tartrate moiety on stannous tartrate's reducing ability remains unexplored in the provided research. Investigating such modifications could provide a deeper understanding of its structure-activity relationship and potentially lead to the development of more effective reducing agents. [Not directly addressed in the provided abstracts.]

ANone: Researchers use techniques like thin-layer chromatography and high-performance liquid chromatography to evaluate the stability of radiolabeled compounds prepared using stannous tartrate. [, , , , ] Maintaining the stability of these formulations is crucial for their efficacy and shelf-life, directly impacting their suitability for clinical use. []

ANone: While the provided research doesn't explicitly address specific SHE regulations for stannous tartrate, handling radiolabeled materials necessitates strict adherence to safety protocols to minimize radiation exposure and ensure proper waste disposal. [Not directly addressed in the provided abstracts, but standard practice in radiochemistry.]

ANone: Studies on various 99mTc-labeled compounds prepared using stannous tartrate reveal diverse pharmacokinetic behaviors. Some compounds demonstrate rapid blood clearance, mainly through the hepatobiliary system or renal excretion. [, , ] Understanding the ADME properties of these complexes is essential for optimizing their use in imaging and therapy.

ANone: Researchers have employed animal models, including mice and rabbits, to study the biodistribution and targeting capabilities of 99mTc-labeled compounds for applications like tumor hypoxia imaging and bacterial infection detection. [, , , , ] These studies highlight the potential of such compounds in diagnosing various disease states.

ANone: While the provided research doesn't explicitly address the development of resistance to these compounds, it's a crucial aspect to consider, especially for therapeutic applications targeting bacterial infections. Further research is needed to investigate the potential for resistance emergence. [Not directly addressed in the provided abstracts, but a relevant consideration in the broader context.]

ANone: The development of methods for labeling proteins like human serum albumin and immunoglobulin G with 99mTc using stannous tartrate marked a significant advancement in radiolabeling technology. [, ] This laid the foundation for the development of various radiopharmaceuticals used in diagnostic imaging.

ANone: The research provided highlights the interdisciplinary nature of stannous tartrate applications, bridging chemistry, radiochemistry, and medicine. The development of 99mTc-labeled compounds for imaging atherosclerotic plaques exemplifies the synergy between these disciplines. [] Similarly, the use of stannous tartrate in labeling antibodies for potential radioimmunotherapy applications underscores its significance in advancing cancer treatment strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

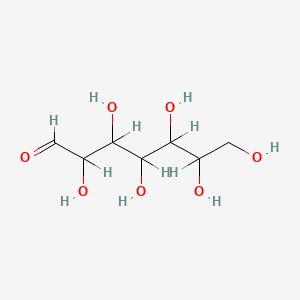

![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)